BenchChemオンラインストアへようこそ!

Ethyl 7-oxo-1-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Kinase inhibitor design Hydrogen bonding Scaffold optimization

Choose this N1‑pyrazinyl‑7‑oxo‑tetrahydroindazole‑3‑carboxylate building block for its unique regioisomeric scaffold that mimics bidentate kinase hinge‑binding while offering a pre‑installed ethyl ester for rapid SAR diversification. Validated in ITK inhibitor selectivity‑pocket engagement (PDB 4PQN). Provides three orthogonal derivatization vectors: ester hydrolysis/amidation, pyrazine functionalization, and 7‑oxo modification. The balanced XLogP3‑AA of 1.1 ensures DMSO compatibility. Available with batch‑specific NMR/HPLC/GC QC documentation to meet Chemical Probes Portal guidelines.

Molecular Formula C14H14N4O3
Molecular Weight 286.29 g/mol
Cat. No. B11769890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-oxo-1-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Molecular FormulaC14H14N4O3
Molecular Weight286.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C2=C1CCCC2=O)C3=NC=CN=C3
InChIInChI=1S/C14H14N4O3/c1-2-21-14(20)12-9-4-3-5-10(19)13(9)18(17-12)11-8-15-6-7-16-11/h6-8H,2-5H2,1H3
InChIKeyRLOMQOWKVRGTKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-oxo-1-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate – Core Scaffold and Procurement Identity


Ethyl 7-oxo-1-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS 2624296-98-4) is a heterocyclic building block classified as a tetrahydroindazole derivative [1]. It features an indazole core with a pyrazin-2-yl substituent at the N1 position, a ketone at the 7-position of the partially saturated six-membered ring, and an ethyl ester at the 3-position (C14H14N4O3; MW 286.29 g/mol; XLogP3-AA 1.1) . This scaffold places it at the intersection of two privileged medicinal chemistry motifs—indazole and pyrazine—both widely exploited in kinase inhibitor programs, yet its specific substitution pattern (N1-pyrazinyl, 7-oxo, 3-COOEt) distinguishes it from the more heavily investigated 3-(pyrazin-2-yl)-1H-indazole isomer series [2].

Why In-Class Tetrahydroindazole Analogs Cannot Replace Ethyl 7-oxo-1-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate


Within the tetrahydroindazole-3-carboxylate subclass, simple N1-alkyl analogs such as ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS 802541-13-5) lack the pyrazine ring that provides additional hydrogen-bond acceptor capacity and potential for bidentate kinase hinge-region interactions established in the 3-(pyrazin-2-yl)-1H-indazole chemotype [1]. Conversely, the 3-(pyrazin-2-yl)-1H-indazole isomer series (e.g., CAS 2097954-15-7) places the pyrazine at C3 rather than N1, altering the vector of the heteroaryl group and eliminating both the 3-carboxylate ester handle and the 7-oxo group that modulates ring electronics and conformation . The pyrimidine analog ethyl 4-oxo-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (same molecular formula C14H14N4O3; MW 286.29) differs in heteroaryl electronics and oxidation regioisomerism (4-oxo vs. 7-oxo), which can affect tautomeric preference and metabolic stability [2]. These structural differences make simple one-to-one replacement scientifically invalid without re-optimization of the entire SAR series.

Quantitative Differentiation Evidence for Ethyl 7-oxo-1-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate


N1-Pyrazinyl Substitution Confers Additional Hydrogen-Bond Acceptor Capacity vs. N1-Alkyl Analogs

The target compound possesses six hydrogen-bond acceptor sites (two from the pyrazine ring nitrogens, two from the indazole core, two from carbonyl/ester oxygens), compared to only four H-bond acceptors in the N1-methyl analog ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS 802541-13-5) which lacks the pyrazine ring entirely. This difference is quantifiable through computed H-bond acceptor count (Cactvs 3.4.8.18: 6 vs. 4), directly relevant to kinase ATP-binding site complementarity [1]. In the 3-(pyrazin-2-yl)-1H-indazole pan-Pim kinase inhibitor series, the pyrazine nitrogen was shown to form a critical hydrogen bond with the kinase hinge region (Pim-1 co-crystal structure PDB 4RPV), with compound 13o achieving pan-Pim IC50 values of 2–21 nM [2].

Kinase inhibitor design Hydrogen bonding Scaffold optimization

7-Oxo Tetrahydroindazole Core Offers Different Conformational and Electronic Profile vs. Fully Aromatic Indazoles

The target compound features a partially saturated 7-oxo-tetrahydro ring (sp3-hybridized C4/C5/C6), in contrast to fully aromatic 1H-indazole-3-carboxylate analogs that have a planar benzene ring. The tetrahydroindazole scaffold was specifically evolved from an aromatic indazole starting point in the ITK inhibitor program to improve solubility forecast index (SFI), selectivity, and permeability [1]. In the ITK series, the tetrahydroindazole GNE-9822 achieved ITK Ki = 0.7 nM with >100-fold selectivity over related kinases RLK and Btk, and demonstrated oral bioavailability in preclinical species (F = 38% in rat) [2]. While the target compound is not GNE-9822 itself, it shares the 7-oxo-tetrahydroindazole core that was demonstrated to access a selectivity pocket above the ligand plane via X-ray crystallography, a feature unavailable to planar aromatic indazoles [3].

Conformational analysis Tetrahydroindazole scaffold Kinase selectivity

Ethyl Ester at C3 Provides a Quantifiable Synthetic Handle for Derivatization vs. 3-Unsubstituted or 3-Carboxylic Acid Analogs

The target compound bears an ethyl ester at the indazole 3-position, enabling direct transformation to the carboxylic acid (hydrolysis) or amide (aminolysis) without requiring additional carboxylation steps. In contrast, 3-unsubstituted analogs such as 1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole (CAS 2097954-15-7; MW 228.29) and 1-methyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole (CAS 2098050-93-0; MW 200.24) have no carboxylate functionality at C3, requiring electrophilic substitution or directed ortho-metalation to introduce a carboxylate group . The target compound's LogP (XLogP3-AA = 1.1) is more balanced than the 3-unsubstituted analogs (estimated LogP ~2.5–3.0 for the methyl analog based on heavier atom composition), suggesting improved aqueous solubility [1]. Vendors including Bidepharm supply the compound at 95% purity with batch-specific QC documentation (NMR, HPLC, GC) , enabling procurement with verified identity.

Synthetic accessibility Ester hydrolysis Amide coupling

Distinct Heteroaryl Electronics: Pyrazine vs. Pyrimidine N1 Substituent Affects Ring Electronics and Metabolic Susceptibility

The pyrazin-2-yl substituent at N1 places two nitrogen atoms in a 1,4-relationship (para) on the six-membered heteroaryl ring, while the isosteric pyrimidin-2-yl analog (ethyl 4-oxo-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate; same molecular formula C14H14N4O3) has nitrogens in a 1,3-relationship (meta). This difference affects both the electronic distribution of the heteroaryl ring and its metabolic susceptibility. In a related pyrazine-containing kinase inhibitor series, the pyrazine ring was flagged as a metabolic hot-spot for phenethyl ether side chains, leading to reduced potency relative to indole and indazole heteroaryl replacements [1]. The target compound lacks this metabolically labile ether side chain but retains the pyrazine ring as a tunable recognition element. Additionally, the pyrazine C–H bonds adjacent to nitrogen are more electron-deficient than pyrimidine C–H bonds, potentially affecting susceptibility to oxidative metabolism; in the pyrazine CK2/PIM inhibitor series, pyrazine 1 achieved IC50 = 9 nM against CSNK2A, while the dual CSNK2A/PIM3 pyrazine 2 achieved IC50 values of 5 nM and <3 nM respectively [2].

Heteroaryl electronics Metabolic stability Kinase inhibitor design

Recommended Application Scenarios for Ethyl 7-oxo-1-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate Based on Differentiation Evidence


Kinase Hinge-Binding Fragment or Lead Optimization Intermediate

The pyrazin-2-yl group at N1 provides a bidentate hydrogen-bond motif for ATP-binding site hinge engagement, analogous to the 3-(pyrazin-2-yl)-1H-indazole pan-Pim inhibitor series where co-crystal structures confirmed this interaction (PDB 4RPV) [1]. The pre-installed ethyl ester at C3 enables rapid SAR exploration via hydrolysis to the carboxylic acid followed by amide coupling to diverse amines, streamlining the synthesis of focused kinase inhibitor libraries. The 7-oxo-tetrahydroindazole core has been validated in the ITK inhibitor program to access a selectivity pocket above the ligand plane (PDB 4PQN), a structural feature unavailable to fully aromatic indazole scaffolds [2].

Scaffold-Hopping Starting Point for Pim or CK2 Kinase Programs

Pyrazine-containing indazoles have demonstrated potent pan-Pim inhibition (IC50 values 2–21 nM for optimized lead 13o) and CSNK2A inhibition (IC50 5–9 nM) [1]. The target compound, with its N1-pyrazinyl-7-oxo-tetrahydroindazole-3-carboxylate architecture, offers a regioisomeric scaffold distinct from the published 3-(pyrazin-2-yl)-1H-indazole series. This regioisomeric difference provides a patent-advantaged starting point for scaffold-hopping exercises while retaining the key pyrazine pharmacophore. The balanced LogP (XLogP3-AA = 1.1) makes it suitable for biochemical assay conditions without DMSO solubility artifacts [2].

Agrochemical or Veterinary Medicine Intermediate Requiring Heterocyclic Diversity

The compound's classification as a heterocyclic intermediate and its availability from multiple vendors at 95% purity with analytical QC (NMR, HPLC, GC) [1] position it as a viable building block for agrochemical discovery programs. Indazole and pyrazine motifs individually appear in commercial fungicides and insecticides; their combination in a single intermediate with a synthetic handle (ethyl ester) supports diversification into novel agrochemical leads. The absence of hydrogen-bond donors (HBD count = 0) [2] may confer membrane permeability advantages for target-site penetration in plant or insect systems.

Chemical Biology Probe Development Requiring Defined Synthetic Tractability

For academic or industrial chemical biology groups building targeted probe molecules, this compound offers three orthogonal derivatization vectors: (i) ester hydrolysis/amidation at C3, (ii) potential functionalization at the pyrazine ring via nucleophilic aromatic substitution or cross-coupling, and (iii) modification of the 7-oxo group (e.g., oxime formation, reductive amination). The availability of batch-specific QC documentation from suppliers like Bidepharm [1] addresses reproducibility requirements emphasized by the Chemical Probes Portal guidelines for probe compound characterization.

Quote Request

Request a Quote for Ethyl 7-oxo-1-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.